molecular formula C7H8N2O2S B1453431 Ethyl 6-mercaptopyridazine-3-carboxylate CAS No. 176658-62-1

Ethyl 6-mercaptopyridazine-3-carboxylate

Cat. No. B1453431
M. Wt: 184.22 g/mol
InChI Key: BXCGDXQXUULUOA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 6-mercaptopyridazine-3-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Research on antioxidants, crucial across food engineering, medicine, and pharmacy, relies on various analytical methods to determine antioxidant activity. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions assessed via spectrophotometry, indicating the presence of characteristic colors or discoloration. Such assays, crucial for analyzing antioxidants or determining the antioxidant capacity of complex samples, highlight the importance of chemical compounds in facilitating these analyses (Munteanu & Apetrei, 2021).

Pharmacokinetics in Inflammatory Bowel Disease Treatment

The pharmacokinetics of drugs used for treating inflammatory bowel disease (IBD) underscore the significance of chemical synthesis and modification in drug development. For example, the metabolization of azathioprine into active compounds involves complex biochemical pathways that demonstrate the intricate role of chemistry in therapeutic applications, potentially overlapping with the properties and reactivity of compounds like ethyl 6-mercaptopyridazine-3-carboxylate (Schwab & Klotz, 2001).

Material Science and Biocompatible Materials

The development of biocompatible materials for clinical applications has seen the emergence of modified natural polymers, with hyaluronan derivatives being a prime example. These materials are obtained through chemical modification, such as the esterification of carboxyl groups of natural polymers, indicating the potential application areas for ethyl 6-mercaptopyridazine-3-carboxylate in synthesizing or modifying polymers for biomedical uses (Campoccia et al., 1998).

Ethylene Oxide Sterilization

The sterilization of medical devices using ethylene oxide (EO) showcases the importance of chemical agents in ensuring the safety and efficacy of medical tools. The review of EO sterilization processes emphasizes the need for continuous development in chemical sterilization methods, potentially opening discussions for the use of related compounds in similar applications (Mendes et al., 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 6-sulfanylidene-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-11-7(10)5-3-4-6(12)9-8-5/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCGDXQXUULUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-mercaptopyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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